1-(5-溴-3-甲基-1H-吲唑-1-基)乙-1-酮

描述

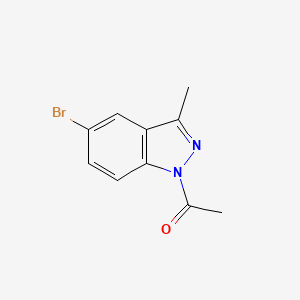

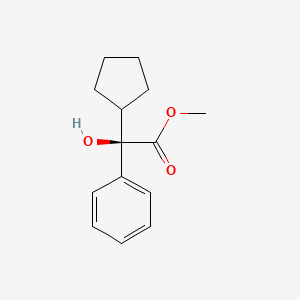

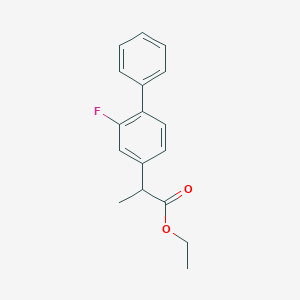

1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one, also known as BM-EDA or BBI-4000, is a small molecule with the molecular formula C10H9BrN2O and a molecular weight of 253.09 g/mol . This compound is not intended for human or veterinary use and is primarily used for research purposes.

Synthesis Analysis

The synthesis of related compounds has been studied extensively. For instance, the synthesis of 1H- and 2H-indazoles has been achieved through various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one consists of a five-membered indazole ring with a bromine and a methyl group attached to it . The compound is canonicalized with an XLogP3-AA of 2.5, an exact mass of 251.98983, and a monoisotopic mass of 251.98983 .Physical and Chemical Properties Analysis

1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one has a molecular weight of 253.09 g/mol . It has a complexity of 246, a rotatable bond count of 0, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 2 . The topological polar surface area is 34.9, and it has a heavy atom count of 14 .科学研究应用

吲唑衍生物及其治疗应用

吲唑,包括“1-(5-溴-3-甲基-1H-吲唑-1-基)乙-1-酮”等衍生物,以其广泛的生物活性而著称,这激发了人们将其开发为治疗剂的兴趣。这些化合物显示出有希望的抗癌和抗炎活性,以及在治疗涉及蛋白激酶和神经变性的疾病中的应用。这表明吲唑骨架具有重要的药理学意义,突出了其在生成具有治疗特性的新分子方面的潜力 (Denya, Malan, & Joubert, 2018).

新型溴代阻燃剂

对新型溴代阻燃剂 (NBFR) 的综述,包括与“1-(5-溴-3-甲基-1H-吲唑-1-基)乙-1-酮”相关的那些,强调了需要进一步研究它们的发生、环境归宿和毒性。这些化合物越来越多地用于消费品中,并构成潜在的环境和健康风险,这凸显了优化分析方法和进一步研究其影响的重要性 (Zuiderveen, Slootweg, & de Boer, 2020).

苯并噻吩的药理学和合成概况

虽然与“1-(5-溴-3-甲基-1H-吲唑-1-基)乙-1-酮”没有直接关系,但对苯并噻吩的综述提供了对杂环化合物的复杂合成和生物学概况的见解。苯并噻吩与吲唑类似,表现出广泛的生物活性,包括充当钙通道阻滞剂并具有降压和抗炎特性。这与在吲唑衍生物中看到的治疗潜力相似,并突出了杂环化学在药物发现中的重要性 (Dighe 等,2015).

溴代化合物对环境的影响

NBFR 的应用日益广泛,包括溴代吲唑,需要对其环境和毒理学概况进行全面研究。这些化合物出现在室内环境、消费品中并可能渗入食物链,表明其具有重大的环境和健康影响。这需要进一步研究其环境浓度、毒性以及开发更可持续的替代品 (Koch & Sures, 2018).

作用机制

Target of Action

Similar compounds with an imidazole ring have been reported to have a broad range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Compounds with similar structures have been reported to exhibit various biological activities, indicating that they may interact with their targets in multiple ways .

Biochemical Pathways

Imidazole derivatives have been reported to show a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the compound is a solid and is highly soluble in water and other polar solvents . This suggests that it may have good bioavailability.

Result of Action

Imidazole derivatives have been reported to show a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c , indicating that its stability may be affected by temperature and exposure to oxygen.

属性

IUPAC Name |

1-(5-bromo-3-methylindazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-6-9-5-8(11)3-4-10(9)13(12-6)7(2)14/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENOHIFSIOVFMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=C2)Br)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731032 | |

| Record name | 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651780-46-0 | |

| Record name | 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3329928.png)

![N5-(2-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3329947.png)

![3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3329974.png)